Comparative Molecular Property Profile: Target Compound vs. 2-Ethyl-8-methoxy-2,3,4,5,6,7-hexahydroazocine
The target 8-methoxy-2,3,4,5,6,7-hexahydroazocine possesses a simpler and more constrained structure than its 2-ethyl derivative (CAS 2172614-43-4). The target compound has a molecular weight of 141.21 g/mol and exactly one rotatable bond, whereas the 2-ethyl analog has a larger molecular weight (169.26 g/mol) and two rotatable bonds due to the ethyl substituent . This difference leads to a lower topological polar surface area and a distinct lipophilicity profile for the target compound, making it preferable when a minimal, rigid, low-molecular-weight azocine scaffold is required in fragment-based drug discovery or as a synthetic intermediate with predictable conformational behaviour.
| Evidence Dimension | Molecular Weight (g/mol) and Number of Rotatable Bonds |
|---|---|
| Target Compound Data | MW = 141.21 g/mol; Rotatable bonds = 1 |
| Comparator Or Baseline | 2-Ethyl-8-methoxy-2,3,4,5,6,7-hexahydroazocine (CAS 2172614-43-4); MW = 169.26 g/mol; Rotatable bonds = 2 |
| Quantified Difference | MW difference: -28.05 g/mol; Rotatable bond difference: -1 |
| Conditions | Calculated molecular properties from standard SMILES notation; vendor datasheets |
Why This Matters
A lower molecular weight and a lower number of rotatable bonds are associated with improved ligand efficiency and higher probability of favorable pharmacokinetic properties in medicinal chemistry campaigns, making the unsubstituted target compound a more attractive starting point than its alkylated analog.
